molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0

Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]

Cat. No.: B1660689
CAS No.: 819050-89-0
M. Wt: 762.5 g/mol
InChI Key: OBMUTUNJWNQIAJ-UHFFFAOYSA-N
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Description

Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a complex organometallic compound known for its catalytic properties. This compound is particularly noted for its efficiency in C-H activation reactions, making it a valuable catalyst in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] typically involves the reaction of rhodium(II) acetate dimer with α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include urea, guanidine, and various organic substrates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions are heterocyclic compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-H and C-N bonds.

    Biology: Investigated for its potential in biochemical applications, including enzyme mimetics.

    Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The compound exerts its effects through a catalytic mechanism that involves the activation of C-H bonds. This activation facilitates the formation of new bonds, such as C-N bonds, through oxidative amination. The molecular targets include organic substrates with reactive hydrogen atoms, and the pathways involve the formation of rhodium intermediates that facilitate the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Rhodium(II) acetate dimer
  • Rhodium(II) octanoate dimer
  • Rhodium(II) trifluoroacetate dimer

Uniqueness

Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is unique due to its high efficiency and selectivity in C-H activation reactions. Compared to similar compounds, it offers superior catalytic performance and stability under various reaction conditions .

Properties

CAS No.

819050-89-0

Molecular Formula

C32H44O8Rh2

Molecular Weight

762.5 g/mol

IUPAC Name

3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium

InChI

InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);;

InChI Key

OBMUTUNJWNQIAJ-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh]

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
Reactant of Route 2
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
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Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
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Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
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Reactant of Route 6
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]

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